9H-Fluorene-2-carboxylic acid

Catalog No.
S707707
CAS No.
7507-40-6
M.F
C14H10O2
M. Wt
210.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-Fluorene-2-carboxylic acid

CAS Number

7507-40-6

Product Name

9H-Fluorene-2-carboxylic acid

IUPAC Name

9H-fluorene-2-carboxylic acid

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C14H10O2/c15-14(16)10-5-6-13-11(8-10)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2,(H,15,16)

InChI Key

IBIDFEWDKNJSRD-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)O

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)O

Organic Synthesis:

H-Fluorene-2-carboxylic acid serves as a valuable building block in organic synthesis due to its versatile functionality. The presence of both a carboxylic acid group and a fluorene moiety allows for diverse synthetic transformations. Researchers have utilized it in the synthesis of various organic compounds, including:

  • Fluorene derivatives: 9H-Fluorene-2-carboxylic acid can be readily converted into various fluorene derivatives through various reactions like esterification, amidation, and decarboxylation. These derivatives find applications in organic electronics, optoelectronic materials, and liquid crystals .
  • Heterocycles: The carboxylic acid group can participate in cyclization reactions to form various heterocyclic structures. These heterocycles exhibit diverse properties and have potential applications in areas like medicinal chemistry and material science .

Precursor for Polymers:

The rigid and planar structure of 9H-Fluorene-2-carboxylic acid makes it a suitable precursor for the synthesis of various polymers. Researchers have explored its use in the development of:

  • Polyesters: The carboxylic acid group can undergo condensation polymerization with suitable diols to form polyesters. These polyesters exhibit good thermal stability and mechanical properties, making them attractive for various applications .
  • Polyimides: Through appropriate chemical modifications, 9H-Fluorene-2-carboxylic acid can be used to synthesize polyimides. These polymers possess excellent thermal and chemical resistance, making them suitable for high-performance applications .

Research in Material Science:

The unique properties of 9H-Fluorene-2-carboxylic acid, such as its fluorescence and photosensitivity, have attracted interest in material science research. It has been explored for potential applications in:

  • Organic light-emitting diodes (OLEDs): The fluorescent properties of 9H-Fluorene-2-carboxylic acid derivatives make them potential candidates for use in OLEDs .
  • Chemical sensors: The photoresponsive nature of 9H-Fluorene-2-carboxylic acid can be exploited to develop chemical sensors for the detection of specific molecules .

9H-Fluorene-2-carboxylic acid, also known as 9-fluorenone-2-carboxylic acid, is an aromatic carboxylic acid with the molecular formula C14H10O2C_{14}H_{10}O_{2} and a molecular weight of approximately 210.232 g/mol. This compound features a fluorene backbone with a carboxylic acid functional group located at the 2-position. It appears as a white to off-white solid and is characterized by its lack of a distinct odor . The compound is notable for its potential applications in organic synthesis and materials science.

Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to form a corresponding hydrocarbon.
  • Reduction: Can be reduced to produce alcohol derivatives.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions, where electrophiles can replace hydrogen atoms on the fluorene structure.

These reactions leverage the compound's functional groups to synthesize more complex molecules or modify its properties .

Several synthesis methods have been reported for 9H-fluorene-2-carboxylic acid:

  • Oxidation of Fluorene: The oxidation of fluorene using strong oxidizing agents can yield 9H-fluorene-2-carboxylic acid.
  • Carboxylation of Fluorenone: Fluorenone can be treated with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.
  • Direct Carboxylation: Utilizing transition metal catalysts for direct carboxylation of aromatic compounds has been explored, providing an efficient route to synthesize this compound .

9H-Fluorene-2-carboxylic acid finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Used in the development of polymers and materials due to its unique structural properties.
  • Fluorescent Dyes: Its derivatives are explored for use in fluorescent dye formulations due to their photophysical properties .

Interaction studies involving 9H-fluorene-2-carboxylic acid have focused on its binding interactions with biological macromolecules such as proteins and nucleic acids. These studies aim to elucidate its mechanism of action and potential therapeutic uses. Preliminary findings suggest that it may interact with specific receptors or enzymes, influencing biological pathways .

Several compounds share structural similarities with 9H-fluorene-2-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
9-FluorenoneC13H10OC_{13}H_{10}OLacks the carboxylic acid group; acts as a ketone.
9H-FluoreneC13H10C_{13}H_{10}A saturated version without functional groups; used in polymer synthesis.
9-Oxo-9H-fluorene-2-carboxylic acidC14H8O3C_{14}H_{8}O_{3}Contains both ketone and carboxylic acid functionalities; used in advanced organic synthesis.

The uniqueness of 9H-fluorene-2-carboxylic acid lies in its combination of both aromaticity from the fluorene structure and reactivity from the carboxylic acid group, making it versatile for various chemical transformations not readily achievable with its analogs .

The synthesis of 9H-Fluorene-2-carboxylic acid has evolved significantly through the development of diverse methodological approaches, each offering distinct advantages in terms of efficiency, selectivity, and environmental impact [1] [2]. This comprehensive examination explores the principal synthetic strategies employed for the preparation of this important fluorene derivative, encompassing classical organic synthesis methods, advanced catalytic techniques, modern microwave-assisted approaches, and emerging mechanochemical production strategies [3] [4].

Classical Organic Synthesis Approaches

The foundation of 9H-Fluorene-2-carboxylic acid synthesis rests upon well-established classical organic methodologies that have been refined over decades of research [4] [5]. These approaches typically involve multi-step synthetic sequences that build upon the fundamental reactivity patterns of fluorene derivatives and carboxylic acid formation.

Friedel-Crafts Acylation and Subsequent Oxidation

The most extensively documented classical approach involves the Friedel-Crafts acylation of fluorene followed by oxidative transformation to the carboxylic acid [4] [5]. This methodology begins with the preparation of 2-acetylfluorene through acylation reactions, which is subsequently subjected to chromium-mediated oxidation [4]. The oxidation process employs sodium dichromate dihydrate in glacial acetic acid, with acetic anhydride addition during reflux conditions [4].

The detailed procedure involves heating 2-acetylfluorene in glacial acetic acid, followed by careful addition of sodium dichromate dihydrate in small portions to prevent violent reactions [4]. The reaction mixture is then brought to gentle reflux while acetic anhydride is added through a dropping funnel over 1.5 hours, with continued reflux and stirring for 8 hours [4]. This method consistently yields fluorenone-2-carboxylic acid in 67-74% yield with a characteristic bright canary-yellow appearance and melting point of 339-341°C [4].

Lithiation and Carbon Dioxide Incorporation

An alternative classical approach involves the lithiation of fluorene derivatives followed by carboxylation with carbon dioxide [6] [7]. This methodology utilizes strong bases such as n-butyllithium to generate fluorenyl anions, which subsequently react with carbon dioxide or dialkyl carbonates to form carboxylic acid derivatives [6] [7]. The process typically operates under inert atmosphere conditions at temperatures ranging from 40-80°C for 2-8 hours [6] [7].

The lithiation approach offers significant advantages in terms of yield, commonly achieving 80-83% conversion rates [6] [7]. The reaction mechanism involves the initial formation of fluorenyl lithium species, followed by nucleophilic attack on carbon dioxide or carbonate electrophiles [6] [7]. The resulting lithium carboxylate intermediates are subsequently acidified to yield the desired carboxylic acid products [6] [7].

Decarboxylative Transformations

Decarboxylative methodologies represent another classical approach to fluorene carboxylic acid synthesis, particularly when starting from different carboxylic acid precursors [8]. These reactions often employ specialized reagents such as xenon difluoride for halodecarboxylation processes [8]. The mechanism typically involves the formation of fluoroxenon ester intermediates, which undergo subsequent nucleophilic displacement or radical pathways depending on the substrate structure [8].

Table 1: Classical Organic Synthesis Approaches for 9H-Fluorene-2-carboxylic acid

Synthetic MethodStarting MaterialKey ReagentsReaction ConditionsYield (%)Reference
Friedel-Crafts Acylation followed by Oxidation2-AcetylfluoreneSodium dichromate, acetic acid, acetic anhydrideReflux in acetic acid, 8-10 hours67-74Organic Syntheses procedures
Lithiation and CarboxylationFluorenen-Butyllithium, CO2, dialkyl carbonate40-80°C, 2-8 hours under inert atmosphere80-83Patent literature EP0110432A1
Decarboxylative FluorinationCarboxylic acid precursorsXeF2, fluoride sourcesRoom temperature to 100°CVariableLiterature reports
Dehydrogenative CyclizationBenzophenone derivativesPd catalysts, oxidantsMild conditions with Pd catalystHigh yields reportedRecent publications
Intramolecular Alkylation of ChalconesChalcone derivativesTfOH catalyst80°C in CH3NO2Up to 99Journal publications

Catalytic Esterification and Functionalization Techniques

The development of catalytic methodologies for fluorene carboxylic acid functionalization has revolutionized synthetic accessibility and efficiency [9] [10]. These approaches leverage both homogeneous and heterogeneous catalysis to achieve selective transformations under mild conditions while maintaining high yields and functional group tolerance [11] [12].

Metal-Organic Framework Catalysis

Recent advances in heterogeneous catalysis have introduced metal-organic framework systems for the esterification of fluorinated aromatic carboxylic acids [9] [10]. The UiO-66-NH2 catalyst system demonstrates exceptional performance in methyl esterification reactions, achieving up to 169.86% relative conversion yields compared to traditional BF3-MeOH complex methods [10]. This system operates through Lewis acid activation of the carboxylic acid functionality, facilitating nucleophilic attack by methanol under mild heating conditions [10].

The UiO-66-NH2 catalytic system offers several advantages including heterogeneous nature allowing easy separation and reuse, reduced reaction times of 10 hours representing a 58% reduction compared to traditional methods, and excellent functional group tolerance [10]. The catalyst maintains activity across multiple reaction cycles while providing enhanced selectivity for aromatic carboxylic acid substrates [10].

Cesium Fluoride-Promoted Esterification

Cesium fluoride-promoted esterification represents a practical alternative to traditional diazomethane methods for carboxylic acid activation [11]. This approach utilizes cesium fluoride as a mild base to activate carboxylic acids toward nucleophilic attack by alcohols or other nucleophiles [11]. The methodology demonstrates broad substrate scope and excellent chemoselectivity under mild reaction conditions [11].

Palladium-Catalyzed Carbon-Hydrogen Functionalization

Palladium-catalyzed direct functionalization of carboxylic acids has emerged as a powerful tool for selective modification of fluorene derivatives [13] [14] [15]. These methodologies enable direct carbon-hydrogen bond activation at specific positions, allowing for precise installation of functional groups including fluorine substituents [13] [14] [15]. The addition of silver oxide and pivalic acid proves crucial for achieving high selectivity in beta-position functionalization of carboxylic acids [13] [15].

Table 2: Catalytic Esterification and Functionalization Techniques

Catalytic SystemReaction TypeSubstrate ScopeReaction TimeConversion Yield (%)Key Advantages
UiO-66-NH2 MOF catalystMethyl esterification of aromatic carboxylic acidsFluorinated aromatic carboxylic acids10 hours (58% reduction vs traditional)Up to 169.86% relative to traditionalHeterogeneous, reusable, reduced reaction time
Cesium fluoride promotionEsterification with alkyl halidesGeneral carboxylic acidsShort reaction timesHigh yieldsPractical alternative to diazomethane
N-Fluorobenzenesulfonimide (NFSi)Direct esterificationAryl and alkyl carboxylic acidsMicrowave-assisted: minutesHigh yields with selectivityMetal-free, mild conditions
Palladium/phosphine synergistic catalysisFluorocarbonylationPotassium aryl/alkyl trifluoroboratesEfficient conversionGood yieldsDirect conversion, late-stage functionalization
BF3-MeOH complex (traditional)Methyl esterificationGeneral carboxylic acids24 hours (traditional)Baseline comparisonEstablished method

Microwave-Assisted and Solvothermal Synthesis

Microwave-assisted synthesis has revolutionized the preparation of fluorene carboxylic acid derivatives through enhanced reaction kinetics and improved energy efficiency [16] [17] [18] [19]. These methodologies exploit the direct interaction between microwave energy and polar molecules to achieve rapid and uniform heating, often resulting in superior yields and reduced reaction times compared to conventional thermal methods [20].

Microwave-Enhanced Esterification Processes

Microwave-assisted esterification of carboxylic acids demonstrates significant advantages in terms of reaction rate and energy consumption [17] [18]. The use of N-Fluorobenzenesulfonimide as a catalyst under microwave irradiation enables rapid esterification of both aryl and alkyl carboxylic acids with excellent selectivity [17]. These reactions typically operate at temperatures between 70-180°C with microwave power up to 180 watts, achieving complete conversion within 10-30 minutes [17].

The microwave-enhanced approach provides several key benefits including energy-efficient internal heating through direct molecular interaction, inverted temperature gradients compared to conventional heating leading to improved heat transfer, and reduced side reactions due to precise temperature control [20]. The methodology demonstrates broad substrate tolerance and maintains high chemoselectivity even under accelerated conditions [17].

Microwave-Assisted Coupling Reactions

The application of microwave irradiation to coupling reactions involving carboxylic acids has enabled rapid formation of carbon-carbon and carbon-oxygen bonds [19]. The TBAI/TBHP system under microwave conditions facilitates oxidative coupling of carboxylic acids with liquid ketones and cyclic ethers in minutes rather than hours [19]. These reactions can proceed under solvent-free conditions, further enhancing their environmental compatibility [19].

Solvothermal Synthesis Conditions

Solvothermal synthesis provides controlled crystallization environments for fluorene derivatives under elevated temperature and pressure conditions [21] [22]. These methods typically employ high-boiling solvents and operate at temperatures ranging from 120-200°C for extended periods of 2-24 hours [21] [22]. The controlled conditions enable precise manipulation of crystal morphology and purity while minimizing decomposition pathways [22].

Table 3: Microwave-Assisted and Solvothermal Synthesis Parameters

Synthesis ApproachTemperature (°C)Power (W)Reaction TimeSolvent SystemYield EnhancementKey Benefits
Microwave-assisted esterification70-180Up to 18010-30 minutesOrganic solvents/solvent-freeEqual or higher than conventionalEnergy efficient, faster reactions
Microwave-enhanced coupling100-150Variable2-30 minutesTBAI/TBHP systemHigher yields, shorter timesSolvent-free conditions possible
Microwave-assisted O-alkylation120-180Variable<1 hourVarious organic solventsHigh chemoselectivity maintainedRetained selectivity
Microwave-assisted fluorination140-180Up to 18010-30 minutesTHF, acetonitrileEfficient conversionsRapid heating, uniform energy distribution
Solvothermal synthesis conditions120-200N/A (thermal)2-24 hoursHigh-boiling solventsControlled crystallizationBetter crystal quality

Mechanochemical Production Strategies

Mechanochemical synthesis represents an emerging paradigm in fluorene carboxylic acid preparation, offering solvent-free or minimal-solvent approaches that align with green chemistry principles [23] [24] [25] [26] [27]. These methodologies exploit mechanical energy to drive chemical transformations, often resulting in unique reactivity patterns and enhanced selectivity compared to solution-phase reactions [24] [26].

Ball Milling Fluorination Approaches

Ball milling techniques have demonstrated exceptional utility in fluorination reactions of organic compounds, including carboxylic acid derivatives [26] [27]. The mechanochemical deoxyfluorination of carboxylic acids to acyl fluorides using tetrafluoroethyl-N,N-dimethylamine achieves high product yields in short reaction times, even for sterically challenging substrates [27]. This solvent-free approach facilitates efficient transformation while maintaining excellent functional group tolerance [27].

The ball milling process operates through high-energy collisions between grinding media and reactants, generating localized high-temperature and high-pressure conditions that promote bond formation and breaking [24]. The addition of liquid-assisted grinding agents such as acetonitrile can significantly enhance selectivity in mechanochemical fluorination processes [26].

Mechanochemical Oxidation Strategies

Mechanochemical oxidation using persulfate salts has proven effective for introducing oxygenated functional groups into carbon frameworks [25]. The ball milling of activated carbon with potassium persulfate or ammonium persulfate generates highly oxygenated carbon catalysts bearing large amounts of carboxylic acid functionality [25]. This approach avoids the use of sulfonic acid groups while maintaining high catalytic activity [25].

Solid-State Synthesis Approaches

Solid-state mechanochemical synthesis enables the preparation of fluorene derivatives without the need for organic solvents [24] [26]. These approaches typically employ planetary ball mills or high-energy ball mills under controlled atmospheric conditions [24]. The mechanochemical environment can lead to alternative reaction pathways compared to solution-phase chemistry, sometimes resulting in unique products or enhanced selectivity [26].

The mechanochemical synthesis of fluorinated compounds has demonstrated particular promise for carbon-fluorine bond formation under mild conditions [26]. The controlled application of mechanical energy enables selective mono- and difluorination of dicarbonyl compounds while maintaining excellent chemoselectivity [26].

Table 4: Mechanochemical Production Strategies

Mechanochemical MethodEquipment TypeMilling ConditionsAdditives/LAGReaction TimeProduct QualityEnvironmental Benefits
Ball milling fluorinationBall mill with grinding mediaRoom temperature to cryogenicLiquid-assisted grinding (acetonitrile)5-90 minutesHigh selectivity achievedSolvent-free or minimal solvent
Mechanochemical oxidationPlanetary ball millControlled atmospherePersulfate salts20 minutes to hoursHighly oxygenated productsNo toxic solvents required
Solid-state mechanochemical synthesisHigh-energy ball millInert atmosphereCatalytic amounts of additives30 minutes to 2 hoursPure crystalline productsReduced waste generation
Mechanochemical deoxyfluorinationBall mill reactorAmbient conditionsTFEDMA (fluorinating agent)Short reaction timesHigh yields, even for sterically hindered substratesGreen chemistry approach
Grinding-assisted synthesisMortar and pestle/ball millVariable temperatureMinimal solventMinutes to hoursGood purityEnergy efficient

XLogP3

3.3

Other CAS

7507-40-6

Wikipedia

9H-Fluorene-2-carboxylic acid

Dates

Last modified: 08-15-2023

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